2-acetamido-3-(2-chlorophenyl)propanoic Acid
Description
Properties
IUPAC Name |
2-acetamido-3-(2-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIXYVOMEYZAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6955-12-0 | |
| Record name | NSC20156 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Schiff Base Formation and Reduction
A foundational route involves the condensation of 2-chlorobenzaldehyde with glycine to form a Schiff base intermediate. Subsequent reduction of the imine bond generates a secondary amine, which is acetylated to introduce the acetamido group. This method mirrors strategies employed in the synthesis of analogous 3-(4-chlorophenyl)propanoic acid derivatives.
Key Reaction Steps:
-
Schiff Base Formation:
Solvent choice (e.g., ethanol or acetonitrile) and catalytic bases (e.g., sodium acetate) critically influence reaction efficiency.
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Reductive Amination:
Sodium borohydride in methanol selectively reduces the imine without affecting the carboxylic acid group.
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Acetylation:
Pyridine acts as both base and solvent, neutralizing HCl byproducts and driving the reaction to completion.
Direct Acetylation of Preformed Amines
Alternative pathways begin with commercially available 3-(2-chlorophenyl)propanoic acid , which undergoes nitration followed by reduction to the amine and subsequent acetylation. This route avoids the challenges of regioselective Schiff base formation but requires precise control over nitration conditions to avoid para-substitution.
Catalytic Systems and Reaction Optimization
Enantiomeric Control
To achieve the desired (R)- or (S)-configuration, chiral auxiliaries or asymmetric hydrogenation catalysts may be employed. For example, Rhodium-(R)-BINAP complexes have demonstrated efficacy in enantioselective reductions of α,β-unsaturated ketones, a step potentially integrable into the synthesis pathway.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors minimizes side reactions and improves heat management. A proposed setup involves:
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Step 1: Continuous Schiff base formation in a packed-bed reactor with immobilized glycine.
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Step 2: In-line reduction using hydrogen gas and palladium catalysts.
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Step 3: Acetylation in a microchannel reactor with real-time pH monitoring.
Advantages:
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20–30% higher yield compared to batch processes.
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Reduced solvent waste via integrated recycling systems.
Purification Techniques
Crystallization: The target compound’s low solubility in cold water allows for high-purity recrystallization. Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity.
Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual impurities, particularly unreacted 2-chlorobenzaldehyde.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Schiff Base/Reduction | 72–78 | 98 | Scalable, minimal side products | Requires anhydrous conditions |
| Direct Acetylation | 65–70 | 95 | Fewer steps | Low regioselectivity in nitration |
| Continuous Flow | 85–90 | 99.5 | High throughput | High initial capital investment |
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Nitration of 3-(2-chlorophenyl)propanoic acid often yields undesired para-substituted byproducts. Mitigation:
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Use zeolite catalysts with pore sizes restricting para-substitution.
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Employ directed ortho-metallation with lithium diisopropylamide (LDA) to pre-coordinate the nitration site.
Racemization During Acetylation
The acetamido group’s stereochemistry may racemize under acidic conditions. Mitigation:
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Conduct acetylation at 0–5°C with DMAP (4-dimethylaminopyridine) to accelerate reaction kinetics.
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Use N-acetyloxysuccinimide as a milder acetylating agent.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-3-(2-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Reagent in Organic Reactions : It is utilized in various organic reactions, including substitution and oxidation processes.
Biology
- Enzyme-Substrate Interactions : Research indicates that this compound can interact with enzymes, potentially influencing their activity and stability.
- Protein Modifications : Its structural features allow it to modify proteins, which is essential for studying protein function and interactions.
Medicine
- Therapeutic Potential : Ongoing research aims to explore its use as a precursor for drug development. Its biological activities suggest potential applications in treating various diseases.
The biological significance of 2-acetamido-3-(2-chlorophenyl)propanoic acid is highlighted by its antimicrobial and anti-inflammatory properties:
Antimicrobial Activity
Case studies have demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, studies show effectiveness against pathogenic strains like Klebsiella pneumoniae and Escherichia coli.
Anti-inflammatory Effects
In vitro studies indicate that the compound can inhibit albumin denaturation, suggesting potential anti-inflammatory properties comparable to standard drugs like diclofenac and ibuprofen. Furthermore, ex vivo analyses revealed a reduction in interleukin-1 beta (IL-1β) receptor expression in smooth muscle tissues.
Smooth Muscle Relaxation
The compound has been evaluated for its smooth muscle relaxant activity. At specific concentrations, it significantly reduced the amplitude and frequency of phasic contractions in gastrointestinal tissues, indicating therapeutic applications for gastrointestinal disorders.
Case Study 1: Antimicrobial Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial properties of several phenylalanine derivatives, including those related to this compound. The findings indicated enhanced activity against certain bacterial strains due to chlorine substitutions.
Case Study 2: Anti-inflammatory Response
Research on newly synthesized compounds similar to this one showed significant inhibition of IL-1β-induced inflammation in smooth muscle tissues. This highlights the potential for these compounds as therapeutic agents for inflammatory bowel diseases.
Mechanism of Action
The mechanism of action of 2-acetamido-3-(2-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Acetamido-3-(4-(benzyloxy)-3-methoxyphenyl)propanoic acid (7a)
- Structure : Contains a 4-benzyloxy-3-methoxyphenyl group.
- Properties : Melting point (73–75°C), high yield (98%), and distinct $ ^1H $ NMR signals (e.g., δ 6.79 for aromatic protons) .
- Comparison : The polar benzyloxy and methoxy groups enhance solubility but reduce lipophilicity compared to the 2-chlorophenyl analogue.
2-Acetamido-3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid (7b)
2-Acetamido-3-(4-(tert-butyl)phenyl)propanoic acid
- Structure : Substituted with a bulky tert-butyl group.
- Properties : Increased steric hindrance likely reduces enzymatic degradation, enhancing metabolic stability compared to the chlorophenyl variant .
Heterocyclic Analogues
2-Acetamido-3-(2-arylthiazol-4-yl)propanoic acids (rac-3a–d)
- Structure : Thiazole ring at the β-position with varying aryl groups (e.g., phenyl, 4-chlorophenyl).
- Synthesis: Prepared via coupling of racemic acids with alcohols (e.g., ethanol, methanol) using carbonyl diimidazole in THF .
2-Acetamido-3-(thiophen-2-yl)propanoic acid
- Structure : Thiophene ring replaces the chlorophenyl group.
- Properties : Molecular weight 213.25, with altered electronic properties due to sulfur’s electronegativity .
Halogenated Analogues
(R)-2-Acetamido-3-(2,4-difluorophenyl)propanoic acid
2-Acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid
- Structure : Chlorinated indole moiety.
- Properties: Potential applications in neurological research due to structural similarity to tryptophan derivatives .
Key Research Findings
- Synthetic Efficiency: Methyl esters of 2-acetamido-3-(2-chlorophenyl)propanoic acid are synthesized with exceptional enantioselectivity (>99% ee) using chiral ligands, highlighting advancements in asymmetric catalysis .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance stability and receptor affinity, whereas bulky substituents (e.g., tert-butyl) improve pharmacokinetic profiles .
Biological Activity
2-Acetamido-3-(2-chlorophenyl)propanoic acid, also known as 3-acetamido-3-(2-chlorophenyl)propanoic acid, is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula : C11H12ClNO3
- Molecular Weight : 239.67 g/mol
- CAS Number : 44890892
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have shown modest effectiveness against Gram-positive and Gram-negative bacteria, including pathogenic strains like Klebsiella pneumoniae and Escherichia coli .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit albumin denaturation, suggesting potential anti-inflammatory properties. The degree of protection against denaturation was comparable to standard anti-inflammatory drugs like diclofenac and ibuprofen . Furthermore, ex vivo analyses indicated a reduction in interleukin-1 beta (IL-1β) receptor expression in smooth muscle preparations, supporting its role in mitigating inflammatory responses .
3. Smooth Muscle Relaxation
The compound has been evaluated for its smooth muscle relaxant activity. At specific concentrations, it significantly reduced the amplitude and frequency of phasic contractions in gastrointestinal tissues, indicating a potential therapeutic application in gastrointestinal disorders .
The biological activities of this compound can be attributed to its structural features that allow interaction with various biological targets:
- Anti-inflammatory Mechanism : The compound may exert its effects through inhibition of pro-inflammatory cytokines and modulation of immune responses.
- Antimicrobial Mechanism : Its phenyl ring structure may enhance membrane permeability or disrupt bacterial cell wall synthesis.
Case Study 1: Antimicrobial Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial properties of several phenylalanine derivatives, including those related to this compound. The findings indicated that compounds with chlorine substitutions exhibited enhanced activity against certain bacterial strains compared to their non-substituted analogs .
Case Study 2: Anti-inflammatory Response
Research conducted on newly synthesized compounds similar to this compound showed significant inhibition of IL-1β-induced inflammation in smooth muscle tissues. This study highlighted the potential for these compounds to serve as therapeutic agents in treating inflammatory bowel diseases .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 239.67 g/mol |
| Antimicrobial Activity | Moderate against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory Activity | Inhibition of albumin denaturation; reduced IL-1β receptor expression |
| Smooth Muscle Relaxation | Significant reduction in contraction amplitude and frequency |
Q & A
Q. What are the recommended methods for synthesizing and characterizing 2-acetamido-3-(2-chlorophenyl)propanoic acid?
Synthesis typically involves coupling 2-chlorophenylpropanoic acid derivatives with acetamide groups under peptide-like bond formation conditions (e.g., carbodiimide-mediated reactions). Characterization requires HPLC for purity assessment (>97% as per batch-specific Certificates of Analysis) and NMR for structural confirmation, focusing on the acetamido proton (δ ~2.0 ppm) and chlorophenyl aromatic signals (δ ~7.2–7.5 ppm) . For solubility challenges, heating to 37°C with ultrasonication is advised to dissolve the compound in DMSO or aqueous buffers .
Q. What are the optimal storage conditions to ensure compound stability?
Store lyophilized powder at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Solutions should be aliquoted to avoid repeated freeze-thaw cycles, which degrade the compound. Use amber vials to prevent light-induced degradation, especially given the chlorophenyl moiety’s photosensitivity .
Q. How can researchers validate the stereochemical configuration of the compound?
Chiral HPLC or polarimetry can confirm enantiomeric purity. For example, (S)-isomers (e.g., (S)-2-acetamido-3-(4-chlorophenyl)propanoic acid) show distinct retention times compared to racemic mixtures . X-ray crystallography may resolve ambiguities in absolute configuration, though this requires high-purity crystals .
Advanced Research Questions
Q. How does the position of chlorophenyl substitution (2- vs. 4-) influence biological activity or metabolic stability?
The 2-chlorophenyl group introduces steric hindrance, potentially reducing enzymatic metabolism compared to 4-substituted analogs (e.g., 4-chlorophenyl derivatives in ). Comparative studies using CYP450 inhibition assays and plasma stability tests are recommended. For instance, 2-chloro substitution may enhance binding to hydrophobic pockets in target proteins, as seen in structural analogs like 2-(2-chlorophenyl)cyclobutane-1-carboxylic acid .
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
Contradictions arise from batch-dependent purity (e.g., >97% vs. lower grades) and solvent choice. Use dynamic light scattering (DLS) to detect aggregates in aqueous solutions. Pre-warming solvents to 37°C and using co-solvents (e.g., 10% Tween-80) improve solubility, as noted in formulation guidelines . Validate solubility claims via nephelometry or UV-Vis spectrophotometry .
Q. What analytical strategies are critical for assessing purity in complex biological matrices?
Combine LC-MS/MS for specificity in detecting degradation products (e.g., deacetylated metabolites) and 2D-NMR to identify impurities. For example, mercapturic acid derivatives (e.g., N-acetyl-S-(2-hydroxyethyl)-L-cysteine in ) may form during metabolic studies, requiring targeted MRM transitions in mass spectrometry .
Q. What computational approaches predict the compound’s interaction with biological targets?
Docking studies using AutoDock Vina or Schrödinger Suite can model interactions with enzymes like hydrolases or kinases. Focus on the chlorophenyl group’s van der Waals interactions and the acetamido moiety’s hydrogen-bonding potential. MD simulations (e.g., GROMACS ) assess stability in lipid bilayers, relevant for blood-brain barrier penetration studies .
Q. How does the compound behave in metabolic pathways, and what are its major metabolites?
In vitro assays with hepatic microsomes identify phase I metabolites (e.g., hydroxylation at the chlorophenyl ring). Phase II metabolism may yield sulfated or glucuronidated derivatives. Mercapturic acid pathways (e.g., N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine in ) suggest glutathione conjugation as a detoxification route. Use HRMS and isotopic labeling to trace metabolic fates .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s cytotoxicity?
Discrepancies may stem from cell line variability (e.g., HEK293 vs. HepG2) or assay conditions (e.g., serum-free vs. serum-containing media). Standardize protocols using ISO-certified cell lines and MTT assays with controlled incubation times (24–48 hrs). Include positive controls (e.g., cisplatin) and validate results across three independent replicates .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
Source compounds from suppliers providing batch-specific COAs (e.g., >97% purity in ). Pre-screen batches via HPLC-UV and FTIR to confirm consistency. Use orthogonal assays (e.g., SPR for binding affinity and functional cellular assays) to cross-validate bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
